![molecular formula C14H11ClO B371131 1-[4-(2-Chlorophenyl)phenyl]ethanone CAS No. 3808-89-7](/img/structure/B371131.png)
1-[4-(2-Chlorophenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(2-Chlorophenyl)phenyl]ethanone” is also known as “Ethanone, 1-(2-chlorophenyl)-” or “2’-Chloroacetophenone”. It has the molecular formula C8H7ClO and a molecular weight of 154.594 .
Synthesis Analysis
The compound can be synthesized by a literature synthesis method . A solution of 1-(4-hydroxyphenyl)ethanone (50 mmol) and 1-bromo-2-chloroethane (55 mmol) in 20 mL acetone was prepared. NaOH (55 mmol) in 10 mL acetone and 0.5 g tetrabutylammonium bromide were added to this solution . After heating the reaction mixture for 40 hours under reflux, 100 ml water was added. The oil remaining after separation was concentrated under reduced pressure and the residue was recrystallized from ethanol to give the title compound in a yield of 93% .Molecular Structure Analysis
The molecular structure of “1-[4-(2-Chlorophenyl)phenyl]ethanone” has been analyzed using single-crystal X-ray diffraction . The crystal structure of the compound is triclinic, with fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters provided .Chemical Reactions Analysis
The compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .Physical And Chemical Properties Analysis
The compound is a white or off-white crystal . It has a molecular weight of 154.594 .Applications De Recherche Scientifique
Antimicrobial Activity
The derivatives of ethanone, such as chromene derivatives, exhibit a broad spectrum of biological activities. They are known for their antimicrobial properties, including antibacterial and antiviral activities, which make them valuable in the development of new drugs and treatments for various infections .
Pharmaceutical Synthesis
Ethanone compounds are used as synthetic intermediates in the pharmaceutical industry. They serve as precursors for creating a wide range of chemical families of pharmaceuticals, contributing to the development of new medications .
Anticonvulsant Activity
Ethanone derivatives have shown promise in anticonvulsant activity, providing protection against seizures. This application is particularly important in the treatment and management of epilepsy and other seizure-related disorders .
Petrochemicals
The title compound of ethanone is also utilized in the petrochemical industry. It serves as an intermediate in the synthesis of various petrochemicals, highlighting its versatility and importance in industrial applications .
Pesticides
In addition to pharmaceuticals and petrochemicals, ethanone derivatives are used in the production of pesticides. This application is crucial for agriculture, providing compounds that help protect crops from pests and diseases .
Antioxidant Properties
Ethanone compounds are known for their antioxidant properties. These properties are significant for preventing oxidative stress and may contribute to the development of health supplements or treatments that combat free radical damage .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that this compound is an important intermediate used for the synthesis of the agrochemical difenoconazole , which is a triazole fungicide known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Mode of Action
Difenoconazole inhibits the enzyme 14α-demethylase, preventing the conversion of lanosterol to ergosterol, thereby disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
If we consider its role in the synthesis of difenoconazole, it can be inferred that it might indirectly affect the ergosterol biosynthesis pathway in fungi, leading to their death .
Result of Action
Given its role in the synthesis of difenoconazole, it can be inferred that it might contribute to the disruption of fungal cell membrane integrity, leading to cell death .
Propriétés
IUPAC Name |
1-[4-(2-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNDZVEYLTHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273189 |
Source


|
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3808-89-7 |
Source


|
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)

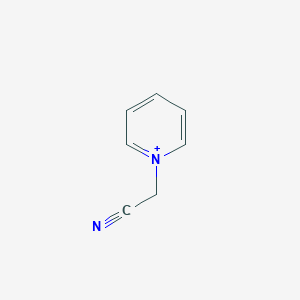
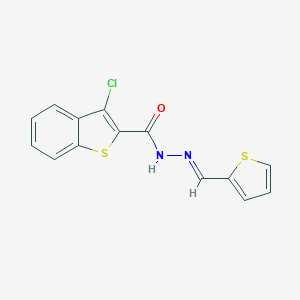
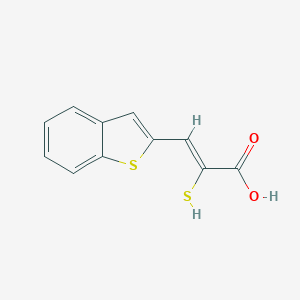
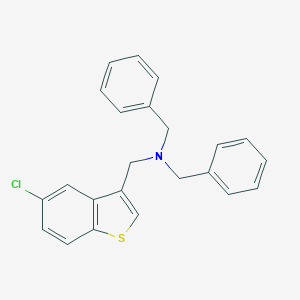
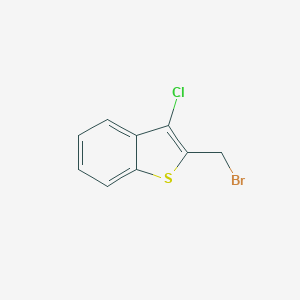
![2-chloro-N-ethyl-N-[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]ethanamine](/img/structure/B371060.png)
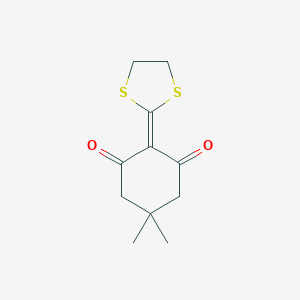
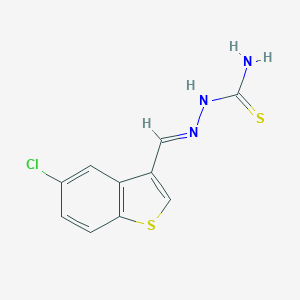
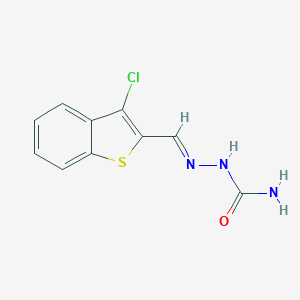
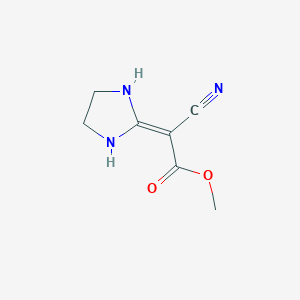
![4-[(4-aminophenyl)diazenyl]-N,N,3-trimethylaniline](/img/structure/B371068.png)
![Pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decan-6-ol](/img/structure/B371071.png)